3-(2-Ethoxyphenyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-ethoxyphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-6-4-3-5-11(12)10-7-8-13-9-10/h3-6,10,13H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAOJWVABSPUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302243 | |
| Record name | Pyrrolidine, 3-(2-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082926-04-2 | |
| Record name | Pyrrolidine, 3-(2-ethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082926-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 3-(2-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 3 2 Ethoxyphenyl Pyrrolidine and Analogues
Reactivity of the Pyrrolidine (B122466) Nitrogen Atom
The nitrogen atom in the pyrrolidine ring of 3-(2-ethoxyphenyl)pyrrolidine is a nucleophilic and basic center, making it susceptible to a range of reactions typical for secondary amines.
Alkylation, Acylation, and Derivatization
The nitrogen atom of 3-arylpyrrolidines readily undergoes N-alkylation with various alkyl halides. This reaction is a fundamental method for introducing diverse substituents to the pyrrolidine ring, thereby modifying the compound's properties. For instance, the reaction with alkyl halides in the presence of a base can yield the corresponding N-alkylated products. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity is well-established for analogous structures.
Acylation of the pyrrolidine nitrogen is another common transformation, typically achieved by reacting the amine with acyl chlorides or anhydrides. This reaction leads to the formation of amides. The reactivity of the pyrrolidine nitrogen can be influenced by the nature of the acylating agent and the reaction conditions.
The derivatization of the pyrrolidine nitrogen is a key strategy in the synthesis of various biologically active compounds. For example, N-aryl-substituted pyrrolidines can be synthesized through palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides, resulting in N-aryl-2-allyl pyrrolidines. nih.gov
Below is a table summarizing typical alkylation and acylation reactions for pyrrolidine analogues.
| Reactant (Analogue) | Reagent | Product | Conditions | Yield (%) | Reference |
| Secondary amine | Alkyl halide | Tertiary amine | Acetonitrile (B52724), Huenig's base, rt | High | nih.gov |
| Pyrrolidine | Alkyl halides | N-alkyl pyrrolidines | Microwave irradiation, aqueous media | Not specified | beilstein-journals.org |
| Cyclic enamines | Substituted acetyl chlorides | Monoacylated derivatives | Triethylamine | 15-65 | whiterose.ac.uk |
Amine-Based Reactions (e.g., Condensation)
The secondary amine of the pyrrolidine ring can participate in various condensation reactions. A notable example is the Mannich reaction, a three-component condensation involving an aldehyde (such as formaldehyde), a primary or secondary amine, and an active hydrogen-containing compound. mdma.ch This reaction is a powerful tool for carbon-carbon bond formation and the introduction of an aminoalkyl group. mdma.ch While specific examples with this compound are not readily found, the general mechanism involves the formation of an Eschenmoser's salt analogue that then reacts with a nucleophile.
Reductive amination is another important amine-based reaction for the synthesis of N-substituted pyrrolidines. nih.gov This process involves the reaction of the pyrrolidine with a carbonyl compound to form an iminium ion intermediate, which is then reduced to the corresponding amine. researchgate.net Various reducing agents can be employed, including sodium cyanoborohydride and sodium triacetoxyborohydride. researchgate.net
Reactions Involving the Pyrrolidine Ring Carbons
The carbon atoms of the pyrrolidine ring can also be sites of chemical transformation, allowing for further functionalization of the molecule.
Functional Group Interconversions and Substitutions
The functionalization of the pyrrolidine ring at its carbon atoms can be achieved through various methods, including deprotonation followed by reaction with an electrophile. For N-Boc protected pyrrolidines, lithiation at the α-position to the nitrogen, facilitated by organolithium bases like sec-butyllithium (B1581126) in the presence of a chiral ligand such as (-)-sparteine, allows for the introduction of various substituents. sci-hub.senih.govnih.govnih.gov This method provides a route to enantiomerically enriched substituted pyrrolidines. sci-hub.senih.govnih.govnih.gov
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been used to introduce aryl groups at the 3-position of the pyrrolidine ring. nih.gov For instance, the intramolecular Heck reaction of an appropriate precursor can lead to the formation of a 3-arylpyrrolidine. nih.gov Furthermore, palladium-catalyzed hydroarylation of pyrrolines offers a direct method for the synthesis of 3-aryl pyrrolidines. researchgate.netwikipedia.org
The table below provides examples of functionalization reactions on the pyrrolidine ring of analogues.
| Reactant (Analogue) | Reagent(s) | Product | Conditions | Yield (%) | Reference |
| N-Boc-pyrrolidine | s-BuLi, (-)-sparteine, then electrophile | α-substituted N-Boc-pyrrolidine | Not specified | High | sci-hub.se |
| γ-(N-arylamino)alkenes and aryl bromides | Pd2(dba)3, dppb, NaOtBu | N-aryl-2-benzyl pyrrolidines | Toluene, 60 °C | up to 94 | nih.gov |
| Pyrroline (B1223166) and aryl iodide | Pd catalyst, Cu(OTf)2 | 3-Aryl pyrrolidine | Not specified | Good | researchgate.net |
Ring-Opening and Rearrangement Processes
The pyrrolidine ring is generally stable; however, under certain conditions, it can undergo ring-opening or rearrangement reactions. For instance, the Beckmann rearrangement of cyclic oximes can yield lactams. berhamporegirlscollege.ac.in While not a direct reaction of the pyrrolidine ring itself, it represents a rearrangement process involving a related five-membered ring structure. berhamporegirlscollege.ac.in Other rearrangement reactions, such as the Demjanov and Curtius rearrangements, involve the expansion or contraction of rings and the migration of functional groups, respectively, and could potentially be applied to suitably functionalized pyrrolidine derivatives. uchicago.edunih.gov The synthesis of 2,2-disubstituted pyrrolidines has been achieved through a thermal ring contraction of a piperidine-derived hydroxamic acid. doubtnut.com
Reactivity of the 2-Ethoxyphenyl Substituent
The 2-ethoxyphenyl group of this compound also possesses reactive sites, primarily the aromatic ring and the ether linkage.
The alkoxy group (-OEt) is an ortho-, para-directing and activating group for electrophilic aromatic substitution on the benzene (B151609) ring. youtube.comwikipedia.org This means that reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur at the positions ortho and para to the ethoxy group. The presence of the pyrrolidinyl group at the 2-position will also influence the regioselectivity of these reactions.
The ether linkage in the 2-ethoxyphenyl group can be cleaved under harsh conditions using strong acids such as HBr or HI, or with strong Lewis acids like boron tribromide (BBr3). masterorganicchemistry.comlibretexts.org This reaction typically proceeds via an SN1 or SN2 mechanism, depending on the structure of the ether, and would result in the formation of a phenol (B47542) and an ethyl halide. masterorganicchemistry.comlibretexts.org For aryl alkyl ethers, the cleavage generally occurs at the alkyl-oxygen bond, yielding a phenol and an alkyl halide.
| Reaction | Reagent(s) | Expected Product(s) | General Conditions |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, FeBr3) | Brominated this compound | Lewis acid catalyst |
| Ether Cleavage | HBr or HI | 3-(2-hydroxyphenyl)pyrrolidine and Ethyl bromide/iodide | Strong acid, heat |
| Ether Cleavage | BBr3 | 3-(2-hydroxyphenyl)pyrrolidine and Ethyl bromide | Anhydrous conditions |
Aromatic Functionalization (e.g., Electrophilic Substitution)
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The reactivity and regioselectivity of these substitutions are primarily governed by the ethoxy (-OCH2CH3) substituent on the benzene ring.
The ethoxy group is a potent activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.orgmsu.edu This activation stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance (a +M effect). This donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, thereby lowering the activation energy of the rate-determining step. msu.edu
In addition to activating the ring, the ethoxy group is an ortho, para-director. libretexts.org It directs incoming electrophiles to the positions ortho (C3 and C5) and para (C5) to itself. The directing effect is also a consequence of resonance stabilization; the intermediates formed by attack at the ortho and para positions have resonance structures where the positive charge is delocalized onto the oxygen atom, a particularly stable arrangement. Steric hindrance from the ethoxy group and the adjacent pyrrolidine substituent may influence the ratio of ortho to para products, often favoring substitution at the less hindered para position (C5).
Common electrophilic aromatic substitution reactions that could be applied to the this compound scaffold are summarized below. wikipedia.orgmasterorganicchemistry.com
| Reaction | Typical Reagents | Electrophile (E+) | Expected Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 3-(5-Nitro-2-ethoxyphenyl)pyrrolidine and 3-(3-Nitro-2-ethoxyphenyl)pyrrolidine |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 3-(5-Bromo-2-ethoxyphenyl)pyrrolidine and 3-(3-Bromo-2-ethoxyphenyl)pyrrolidine |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(Pyrrolidin-3-yl)-3-ethoxybenzenesulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | 3-(5-Alkyl-2-ethoxyphenyl)pyrrolidine and 3-(3-Alkyl-2-ethoxyphenyl)pyrrolidine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 1-(4-(Pyrrolidin-3-yl)-3-ethoxyphenyl)alkan-1-one |
Transformations of the Ether Linkage
The ethyl ether linkage in this compound is a key functional group that can undergo specific chemical transformations, most notably cleavage to yield the corresponding phenol. Aryl ethers are generally stable but can be cleaved under stringent conditions. libretexts.org The cleavage of the Caryl-O bond is difficult; thus, the reaction typically proceeds via the cleavage of the O-Calkyl bond.
This transformation is valuable in synthesis, as the ethoxy group can serve as a protecting group for a phenol, which can be deprotected at a later stage to reveal the more reactive hydroxyl functionality. wikipedia.org Common reagents for the cleavage of aryl ethyl ethers involve strong protic acids or Lewis acids. pearson.com
Methods for Aryl Ether Cleavage:
Strong Protic Acids: Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for cleaving aryl ethers. The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) on the ethyl group via an SN2 mechanism. This process yields the phenol and ethyl halide as products.
Lewis Acids: Boron tribromide (BBr₃) is a widely used and highly effective reagent for cleaving aryl ethers, including methyl and ethyl ethers. The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by intramolecular transfer of a bromide ion to the ethyl group. This method is often preferred for its high efficiency and the milder conditions required compared to strong acids.
| Reagent | Typical Conditions | Products | Notes |
|---|---|---|---|
| Hydrobromic Acid (HBr) | Aqueous HBr, heat | 2-(Pyrrolidin-3-yl)phenol + Ethyl bromide | Requires harsh conditions (high temperature). |
| Hydroiodic Acid (HI) | Aqueous HI, heat | 2-(Pyrrolidin-3-yl)phenol + Ethyl iodide | More reactive than HBr but can be corrosive. |
| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), often at low temperature | 2-(Pyrrolidin-3-yl)phenol + Tribromo(ethoxy)borane (hydrolyzes) | Highly efficient and common in complex molecule synthesis. |
| Trimethylsilyl Iodide (TMSI) | Inert solvent (e.g., CH₂Cl₂ or CH₃CN) | 2-(Pyrrolidin-3-yl)phenol + Ethoxytrimethylsilane (hydrolyzes) | An alternative method for cleaving methyl and other alkyl ethers. libretexts.org |
Role as Building Blocks and Precursors in Advanced Organic Synthesis
The 3-arylpyrrolidine scaffold, exemplified by this compound, is a valuable building block in organic synthesis due to its combination of a secondary amine, a chiral center (if resolved), and an aromatic ring that can be further functionalized.
Synthesis of Spirocyclic and Fused Heterocyclic Systems
The pyrrolidine ring is a common motif in a variety of spirocyclic and fused heterocyclic systems, many of which exhibit significant biological activity. nih.gov The secondary amine and adjacent methylene (B1212753) groups of the this compound core can be utilized in cycloaddition reactions to construct these complex architectures.
One of the most powerful methods for synthesizing substituted pyrrolidines and, by extension, spiro-pyrrolidines, is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. mdpi.comnih.gov An azomethine ylide can be generated in situ from the pyrrolidine ring or from precursors like an α-amino acid (e.g., sarcosine) and an aldehyde. This dipole can then react with a dipolarophile (e.g., an alkene with electron-withdrawing groups) to form a new five-membered ring.
When the dipolarophile is an exo-cyclic double bond, the reaction leads to the formation of a spirocyclic system where the new pyrrolidine ring shares a single carbon atom with the original ring of the dipolarophile. mdpi.com The synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} frameworks has been achieved through multicomponent reactions, highlighting the utility of the pyrrolidine core in generating complex scaffolds. ua.es The pyrrolidine moiety can serve as a foundational element that is elaborated upon to create intricate fused systems. researchgate.net
Intermediates for Complex Molecular Architectures
This compound and its analogues serve as crucial intermediates for the synthesis of more complex molecules, particularly in medicinal chemistry. The distinct reactivity of the pyrrolidine nitrogen and the aromatic ring allows for sequential and orthogonal functionalization.
A modern and efficient approach to elaborating such scaffolds is through C-H activation strategies. nih.gov For instance, the pyrrolidine nitrogen can be functionalized with a directing group, which then facilitates the selective arylation or alkylation of a specific C(sp³)-H bond on the pyrrolidine ring. This methodology allows for the precise installation of substituents, enabling the construction of diverse molecular architectures from a common intermediate. In one study, a C-H activation-arylation approach was demonstrated to be highly efficient for synthesizing a range of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogues, showcasing the power of using the pyrrolidine scaffold as a template for building complexity. nih.gov
The 3-arylpyrrolidine core is a precursor to a variety of structures. The secondary amine can be acylated, alkylated, or used in ring-forming reactions, while the aromatic ring can be modified via electrophilic substitution or cross-coupling reactions after conversion of the ether to a triflate or halide. This versatility makes this compound a valuable starting material for creating libraries of compounds for drug discovery and other applications.
Theoretical and Computational Chemistry Studies on 3 2 Ethoxyphenyl Pyrrolidine
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool in modern chemistry, providing deep insights into the molecular structure, reactivity, and properties of compounds. For 3-(2-Ethoxyphenyl)pyrrolidine, these computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating its conformational landscape, electronic characteristics, and potential chemical behavior.
Density Functional Theory (DFT) for Molecular Structure and Conformationwikipedia.orgnih.govcwu.eduscispace.com
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. unimib.itmdpi.com This approach is favored for its balance of computational cost and accuracy, making it suitable for studying medium-sized molecules like this compound. nih.govresearchgate.net DFT calculations are employed to determine the optimized geometry, conformational stability, and electronic properties of the molecule. researchgate.netresearchgate.net
The three-dimensional structure of this compound is not static; the pyrrolidine (B122466) ring can adopt various puckered conformations, and rotation around the single bond connecting the phenyl and pyrrolidine rings allows for multiple spatial arrangements. researchgate.netnih.gov Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy, representing the most stable structure of the molecule. nih.govnih.gov
Conformational analysis of the pyrrolidine ring typically reveals two predominant low-energy conformations, often described as "envelope" or "twist" puckers. nih.govnih.gov For this compound, a computational search would be performed to identify all possible stable conformers arising from both the ring pucker and the orientation of the 2-ethoxyphenyl group. cwu.educwu.edu The relative energies of these conformers are calculated to determine their populations at thermal equilibrium, typically using a Boltzmann distribution analysis. researchgate.net The results of such an analysis would identify the global minimum energy conformer, which is the most likely structure of the molecule.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Ring Pucker | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | Cγ-exo | 15.2° | 0.00 (Global Minimum) |
| B | Cγ-endo | -14.8° | 0.85 |
| C | Twist | 22.5° / -21.9° | 1.20 |
Note: This table is illustrative, showing typical expected results from a conformational analysis.
The electronic properties of a molecule are crucial for understanding its reactivity and interactions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. nih.govwu.ac.th The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilic character). nih.gov
The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and chemical reactivity. nih.govmdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-ethoxyphenyl ring, while the LUMO may be distributed over the aromatic system. unimib.itresearchgate.net
The Molecular Electrostatic Potential (MEP) map is another valuable tool for visualizing the electronic distribution and predicting reactivity. researchgate.netresearchgate.net The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. mdpi.comresearchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.comnih.gov In this compound, the oxygen atom of the ethoxy group and the nitrogen atom of the pyrrolidine ring would be expected to be regions of negative electrostatic potential. researchgate.netdntb.gov.ua
Table 2: Calculated Frontier Molecular Orbital Properties for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap | 5.60 |
Note: This table contains representative data based on similar aromatic and heterocyclic compounds.
To quantify the reactivity predicted by FMO and MEP analysis, global and local reactivity descriptors are calculated from DFT results. Global descriptors like chemical potential, hardness, softness, and the electrophilicity index (ω) provide a general measure of the molecule's reactivity. mdpi.comresearchgate.net
Local reactivity is described by Fukui functions, which indicate the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.orgresearchgate.netscm.com The condensed Fukui function simplifies this by assigning a value to each atom in the molecule. nih.govscm.com This allows for the precise identification of the most likely sites for nucleophilic (f⁺), electrophilic (f⁻), and radical attack (f⁰). researchgate.netsemanticscholar.org For this compound, the nitrogen and specific carbons on the phenyl ring would be analyzed to predict their susceptibility to different types of reactions. semanticscholar.org
Table 3: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound
| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) |
|---|---|---|
| N (pyrrolidine) | 0.085 | 0.150 |
| O (ethoxy) | 0.050 | 0.180 |
| C4 (phenyl) | 0.110 | 0.045 |
| C6 (phenyl) | 0.125 | 0.030 |
Note: This table is illustrative. Higher f⁻ values indicate sites prone to electrophilic attack, while higher f⁺ values indicate sites prone to nucleophilic attack.
Ab Initio Methods for Electronic and Geometric Propertiescwu.edu
Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can provide a higher level of theoretical accuracy for certain properties. These methods can be used to refine the geometries and energies of the conformers identified by DFT and to obtain more precise values for electronic properties, serving as a benchmark for the DFT results. nih.gov
Spectroscopic Property Predictions
Computational chemistry is widely used to predict spectroscopic properties, which can be invaluable for confirming the identity and structure of a synthesized compound. researchgate.netopenaccesspub.org DFT calculations are particularly effective at predicting vibrational (FTIR, Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netopenaccesspub.org
By calculating the harmonic vibrational frequencies of the optimized structure of this compound, a theoretical infrared (IR) spectrum can be generated. nih.govresearchgate.net The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.netopenaccesspub.org
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netwu.ac.th These predicted chemical shifts, when compared to experimental data, can help to confirm the proposed structure and provide insight into the electronic environment of the nuclei. researchgate.netopenaccesspub.org
Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Illustrative Carbons
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C (Pyrrolidine, adjacent to N) | 52.5 | 51.9 |
| C (Pyrrolidine, attached to Phenyl) | 40.1 | 39.5 |
| C (Phenyl, attached to O) | 155.8 | 155.2 |
| C (Phenyl, attached to Pyrrolidine) | 130.2 | 129.8 |
Note: This table presents a hypothetical comparison to illustrate the typical accuracy of DFT-based NMR predictions.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict NMR chemical shifts. tandfonline.com The process typically involves:
Geometry Optimization: The first step is to find the lowest energy conformation of the this compound molecule. This is crucial as chemical shifts are highly sensitive to the molecular geometry.
Shielding Tensor Calculation: Once the geometry is optimized, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for this purpose. tandfonline.com
Chemical Shift Prediction: The isotropic shielding value (σ_iso_) is obtained by averaging the diagonal elements of the shielding tensor. The chemical shift (δ) is then calculated relative to a reference compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref_ - σ_iso_.
The accuracy of these predictions depends on the chosen level of theory (functional) and basis set. tandfonline.com For instance, the B3LYP functional with a 6-31G(d,p) basis set is a common starting point for such calculations. More advanced basis sets can be used for higher accuracy.
A hypothetical data table of calculated versus experimental chemical shifts for key atoms in this compound is presented below to illustrate the expected outcome of such a study.
Table 1: Hypothetical ¹³C and ¹H NMR Chemical Shift Data for this compound Note: This table is for illustrative purposes only, as specific computational studies on this molecule were not found in the literature search.
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C (Aromatic, C-O) | 155.8 | 156.2 |
| C (Aromatic, C-Pyrrolidine) | 130.5 | 131.0 |
| CH (Pyrrolidine, C3) | 45.2 | 45.7 |
| CH₂ (Pyrrolidine, C2) | 52.1 | 52.5 |
| CH₂ (Pyrrolidine, C5) | 48.9 | 49.3 |
| CH₂ (Ethoxy, -O-CH₂-) | 63.7 | 64.1 |
| CH₃ (Ethoxy, -CH₃) | 14.8 | 15.2 |
| H (Pyrrolidine, C3) | 3.5 | 3.8 |
| H (Aromatic) | 6.8 - 7.2 | 6.9 - 7.3 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectra Simulations
Computational methods can also simulate vibrational (IR) and electronic (UV-Vis) spectra, which are valuable for identifying functional groups and understanding electronic transitions.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculations also provide the IR intensities of each vibrational mode. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of electron correlation effects. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental data. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: Simulations of UV-Vis spectra are typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption of light at specific wavelengths. The calculations also yield the oscillator strength for each transition, which is related to the intensity of the absorption band.
Table 2: Hypothetical Simulated Vibrational and Electronic Spectra Data for this compound Note: This table is for illustrative purposes only.
| Spectrum Type | Calculated Value | Assignment |
|---|---|---|
| IR Frequency (cm⁻¹) | ~3350 (scaled) | N-H stretch |
| IR Frequency (cm⁻¹) | ~3050 (scaled) | Aromatic C-H stretch |
| IR Frequency (cm⁻¹) | ~2950 (scaled) | Aliphatic C-H stretch |
| IR Frequency (cm⁻¹) | ~1600 (scaled) | Aromatic C=C stretch |
| IR Frequency (cm⁻¹) | ~1240 (scaled) | Aryl-O-Alkyl ether stretch |
| UV-Vis λ_max (nm) | ~275 | π → π* transition (phenyl ring) |
| UV-Vis λ_max (nm) | ~220 | π → π* transition |
Intermolecular Interaction Analysis
Understanding the intermolecular interactions is crucial for predicting the solid-state properties of a compound, such as its crystal packing and melting point.
In the solid state, this compound is capable of forming hydrogen bonds through the N-H group of the pyrrolidine ring, which can act as a hydrogen bond donor. Potential acceptors could be the oxygen atom of the ethoxy group or the nitrogen atom of a neighboring molecule. Computational studies can identify and characterize these hydrogen bonds by analyzing the crystal structure (if available) or by modeling molecular clusters. The strength of these interactions can be quantified by calculating the interaction energies and analyzing the geometric parameters (e.g., donor-acceptor distance and angle).
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is greater than that from all other molecules in the crystal.
By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions.
The 2D-fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. This plot provides a quantitative summary of the different types of intermolecular contacts. For this compound, one would expect to see significant contributions from H···H, C···H, and O···H contacts.
Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound Note: This table is for illustrative purposes only.
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | ~50% |
| C···H / H···C | ~25% |
| O···H / H···O | ~15% |
| N···H / H···N | ~5% |
| Other | ~5% |
Computational Investigations of Reaction Mechanisms and Pathways
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products.
For a given reaction involving this compound, computational methods can be used to locate and characterize the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The geometry of the TS provides insights into the bond-forming and bond-breaking processes. Vibrational frequency calculations are performed to confirm the nature of the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. smu.edu
Once the reactants, products, and transition state have been optimized, an energy profile for the reaction can be constructed. This profile shows the relative energies of these species and allows for the calculation of the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. The intrinsic reaction coordinate (IRC) path can be calculated to confirm that the identified transition state indeed connects the desired reactants and products. smu.edu
For example, in a hypothetical N-alkylation reaction of this compound, computational studies could model the SN2 mechanism, characterizing the transition state where the new C-N bond is forming and the leaving group is departing. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.
Rationalization of Regio- and Stereoselectivity
Extensive searches of scientific literature and computational chemistry databases did not yield specific theoretical or computational studies focused on the rationalization of regio- and stereoselectivity in reactions involving this compound. While the broader field of pyrrolidine chemistry is rich with theoretical investigations into reaction mechanisms, particularly [3+2] cycloaddition reactions and the synthesis of complex substituted pyrrolidines, studies pertaining to the specific electronic and steric influences of the 2-ethoxyphenyl substituent on the pyrrolidine ring are not available in the reviewed literature. researchgate.netresearchgate.netresearchgate.net
Computational methods, such as Density Functional Theory (DFT), are powerful tools for understanding reaction pathways and predicting the selectivity of chemical reactions. researchgate.netbeilstein-journals.org These studies often analyze transition state energies, molecular orbital interactions, and steric hindrances to explain why certain regioisomers or stereoisomers are preferentially formed. researchgate.net For many pyrrolidine derivatives, theoretical calculations have successfully corroborated experimental findings, providing a deeper understanding of the factors controlling the outcomes of their reactions. researchgate.netbeilstein-journals.org
However, in the specific case of this compound, there is a notable absence of such dedicated computational analyses in the available scientific literature. Therefore, a detailed, data-driven rationalization of its regio- and stereoselectivity based on existing theoretical studies cannot be provided at this time. Further research, including dedicated computational modeling of its reaction mechanisms, would be necessary to elucidate these specific aspects of its chemical behavior.
Advanced Analytical and Spectroscopic Characterization Techniques for Pyrrolidine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 3-(2-Ethoxyphenyl)pyrrolidine, offering detailed insights into its atomic-level connectivity and spatial arrangement.
1D NMR (¹H, ¹³C) for Structural Elucidation
One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural determination of this compound. In ¹H NMR, the chemical shifts, signal multiplicities, and coupling constants of the proton signals provide a wealth of information about the electronic environment and neighboring protons for each hydrogen atom in the molecule. For instance, the aromatic protons on the ethoxyphenyl group would typically appear in the downfield region of the spectrum, while the protons of the pyrrolidine (B122466) ring would be found in the more upfield region. The ethoxy group's protons would present as a characteristic triplet and quartet pattern.
Similarly, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its functional group and hybridization state. The carbon atoms of the aromatic ring would resonate at lower field compared to the sp³-hybridized carbons of the pyrrolidine ring.
A representative, though not specific, dataset for a similar pyrrolidine derivative illustrates the type of information obtained:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrrolidine CH | 3.50-3.60 (m) | 55.0-56.0 |
| Pyrrolidine CH₂ | 2.90-3.20 (m) | 45.0-48.0 |
| Pyrrolidine CH₂ | 1.90-2.10 (m) | 30.0-32.0 |
| Aromatic CH | 6.80-7.30 (m) | 110.0-160.0 |
| OCH₂CH₃ | 4.00-4.10 (q) | 63.0-64.0 |
| OCH₂CH₃ | 1.35-1.45 (t) | 14.0-15.0 |
| Note: This is a generalized table for a substituted phenylpyrrolidine and does not represent empirically measured data for this compound. |
2D NMR (gDQFCOSY, HSQCAD, HMBCAD, ROESYAD) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry of this compound.
gDQFCOSY (gradient Double-Quantum Filtered Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of covalent bonds through the molecule. For example, it would show correlations between adjacent protons within the pyrrolidine ring and between the methylene (B1212753) and methyl protons of the ethoxy group.
HSQCAD (Heteronuclear Single-Quantum Coherence Spectroscopy via Adiabatic Decoupling): This technique correlates directly bonded carbon and proton atoms, providing a straightforward method for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBCAD (Heteronuclear Multiple-Bond Correlation via Adiabatic Decoupling): HMBC experiments are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connectivity between the pyrrolidine ring and the ethoxyphenyl group.
ROESYAD (Rotating-frame Overhauser Effect Spectroscopy via Adiabatic Decoupling): This 2D NMR technique is used to determine spatial proximities between protons, which is vital for elucidating the stereochemistry and preferred conformation of the molecule in solution. For instance, ROESY correlations could reveal the relative orientation of the ethoxyphenyl substituent with respect to the pyrrolidine ring.
X-ray Crystallography for Absolute Structure and Conformational Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of this compound, it is possible to obtain a detailed electron density map, from which the precise positions of all atoms can be determined. This technique yields accurate bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the compound's absolute configuration and preferred conformation in the crystalline state.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. Furthermore, by employing tandem mass spectrometry (MS/MS) techniques, the compound can be fragmented in a controlled manner. The resulting fragmentation pattern provides valuable information about the compound's structure, as the fragments correspond to stable substructures of the parent molecule.
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Vibrational and electronic spectroscopy offer complementary information about the functional groups and electronic system of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to the stretching and bending vibrations of different functional groups. For this compound, one would expect to observe characteristic bands for the N-H stretch of the secondary amine in the pyrrolidine ring, C-H stretches of the aromatic and aliphatic portions, C-O stretching of the ether linkage, and C=C stretching of the aromatic ring.
A representative, though not specific, IR data table for a similar compound is shown below:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H (amine) | Stretch | 3300-3500 |
| C-H (aromatic) | Stretch | 3000-3100 |
| C-H (aliphatic) | Stretch | 2850-2960 |
| C=C (aromatic) | Stretch | 1450-1600 |
| C-O (ether) | Stretch | 1000-1300 |
| Note: This is a generalized table and does not represent empirically measured data for this compound. |
Future Research Directions and Synthetic Challenges in Ethoxyphenyl Pyrrolidine Chemistry
Development of Green and Sustainable Synthetic Methodologies
The chemical industry's shift towards environmentally benign processes has spurred the development of "green" synthetic routes for pyrrolidine-containing molecules. frontiersin.org Key areas of focus include the use of non-toxic solvents, catalyst-free reactions, and energy-efficient techniques like microwave-assisted organic synthesis (MAOS). nih.govrsc.org
Key Green Chemistry Approaches for Pyrrolidine (B122466) Synthesis:
| Approach | Description | Example | Reference |
| Domino Reactions | Multi-step reactions where subsequent transformations occur in a single pot without isolating intermediates, reducing solvent waste and purification steps. | Synthesis of polycyclic pyrrolidine-fused spirooxindoles in an ethanol/water mixture without a catalyst. | rsc.org |
| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. | MAOS has been highlighted as a method to increase synthetic efficiency in pyrrolidine synthesis. | nih.gov |
| Use of Green Solvents | Replacement of hazardous organic solvents with environmentally friendly alternatives like water, ethanol, or bio-based solvents like eucalyptol (B1671775). | Synthesis of highly functionalized pyridines using eucalyptol as a green solvent. | mdpi.com |
| Catalyst-Free Synthesis | Designing reactions that can proceed efficiently without the need for, often toxic and expensive, metal catalysts. | A three-component domino reaction for spirooxindole synthesis that proceeds at room temperature without a catalyst. | rsc.org |
Future research will likely focus on applying these principles to the synthesis of 3-(2-Ethoxyphenyl)pyrrolidine, aiming to develop scalable, cost-effective, and environmentally responsible manufacturing processes. One sustainable approach involves the three-step synthesis of benzoxazole (B165842) derivatives, which includes alkylation, condensation, and cyclocondensation, utilizing methods like microwave and ultrasound assistance, mechanochemistry, and deep eutectic solvents. mdpi.com
Exploration of Novel Reactivity and Transformation Pathways
The pyrrolidine scaffold offers a rich platform for chemical modification. tandfonline.com A primary method for synthesizing substituted pyrrolidines is the [3+2] dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile, which allows for the controlled formation of multiple stereocenters. nih.govacs.org
Recent advancements have focused on expanding the scope and utility of these reactions. For instance, iridium-catalyzed reductive generation of azomethine ylides from amides and lactams has enabled the synthesis of a wide array of complex pyrrolidines under mild conditions. acs.org This method demonstrates high regio- and diastereoselectivity, providing access to diverse molecular architectures. acs.org
Furthermore, multicomponent reactions (MCRs) are gaining prominence for their ability to generate complex molecules in a single step from simple starting materials. researchgate.net The development of novel MCRs for the synthesis of highly substituted pyrrolidines, including those with ethoxyphenyl moieties, presents a significant area for future exploration. Research into the reactivity of substituted 3-pyrroline-2-ones has led to the preparation of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives. researchgate.net
Advanced Computational Design and Prediction of Novel Pyrrolidine Structures
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. nih.govnih.gov Structure-based drug design and computational screening are increasingly used to identify and optimize novel bioactive molecules. nih.govresearchgate.net
For pyrrolidine derivatives, computational approaches can be employed to:
Predict Biological Activity: By modeling the interaction of designed pyrrolidine structures with biological targets, researchers can prioritize compounds for synthesis and testing.
Optimize Pharmacokinetic Properties: In silico tools can predict properties like absorption, distribution, metabolism, and excretion (ADME), guiding the design of molecules with improved drug-like characteristics. nih.gov
Design Novel Scaffolds: Computational methods can be used to design entirely new pyrrolidine-based scaffolds with desired three-dimensional arrangements of functional groups. nih.gov
A notable example is the use of computational techniques to design novel factor Xa inhibitors based on a pyrrolidine-1,2-dicarboxamide scaffold. researchgate.net This approach led to the discovery of potent and orally bioavailable drug candidates. researchgate.net Future work in this area will likely involve the use of more sophisticated computational models, including machine learning and artificial intelligence, to accelerate the design of novel ethoxyphenyl pyrrolidines with specific biological or material properties.
Application of Pyrrolidine Scaffolds in Material Science and Chemical Probe Development
While the primary focus of pyrrolidine chemistry has been in medicine, its applications in other fields are emerging. ontosight.aifrontiersin.org
Material Science: The unique structural and electronic properties of pyrrolidine derivatives make them attractive building blocks for new materials. For example, pyrrolidine-containing polymers are being investigated for various applications. Polyvinylpyrrolidone (PVP) has been used in the synthesis of microbial cellulose-hydroxyapatite composites as scaffolds for bone healing. unair.ac.id The incorporation of pyrrolidine moieties can influence the material's physical properties, such as solubility and thermal stability.
Chemical Probe Development: Chemical probes are essential tools for studying biological processes. nih.govmdpi.com They are small molecules designed to interact with a specific biological target, allowing researchers to investigate its function. mdpi.com The pyrrolidine scaffold is well-suited for the development of chemical probes due to its synthetic tractability and ability to be functionalized with reporter groups (e.g., fluorophores, biotin). mdpi.comacs.org
Cyanopyrrolidine-based probes have been developed to study the activity of enzymes like deubiquitinases and aldehyde dehydrogenases. rsc.org These probes react covalently with active site residues, enabling the profiling of enzyme activity in complex biological samples. rsc.org The development of probes based on the this compound scaffold could enable the study of specific biological targets relevant to this chemical class. For instance, a fluorescent probe for pyrrolidine has been designed for its detection in environmental and biological samples. researchgate.net
Q & A
Q. What are the key considerations for synthesizing 3-(2-Ethoxyphenyl)pyrrolidine with high yield and purity?
Methodological Answer:
- Reaction Optimization : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-pyrrolidine bond formation, as demonstrated in similar pyrrolidine derivatives . Adjust catalyst loading (e.g., Pd(PPh₃)₄) and solvent systems (toluene/EtOH/H₂O mixtures) to enhance efficiency.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the compound, followed by recrystallization for purity.
- Yield Monitoring : Track reaction progress via TLC and confirm final purity using HPLC (>95%) .
Q. How should researchers characterize the stereochemistry and structural conformation of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement), particularly for chiral centers in the pyrrolidine ring .
- NMR Analysis : Use 2D NMR (¹H-¹³C HSQC, NOESY) to assign substituent positions and confirm the ethoxyphenyl orientation .
- Computational Modeling : Validate stereochemical assignments with DFT calculations (e.g., B3LYP/6-31G* level) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
- Waste Management : Segregate organic waste containing the compound and dispose via certified hazardous waste services to avoid environmental contamination .
- Toxicity Mitigation : Monitor acute toxicity risks (oral, dermal, inhalation; Category 4 per GHS) and maintain emergency eyewash stations .
Q. How can structure-activity relationships (SAR) be explored for this compound in early pharmacological studies?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., ethoxy → methoxy, halogenated phenyl groups) and assess bioactivity changes .
- In Vitro Assays : Test analogs against target receptors (e.g., GPCRs, kinases) using competitive binding assays.
- Data Correlation : Map substituent effects to activity trends using multivariate analysis (e.g., PCA or QSAR models) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?
Methodological Answer:
- Twinned Data Refinement : Use SHELXL’s twin refinement tools (e.g., BASF parameter) for overlapping diffraction patterns in chiral crystals .
- Validation Metrics : Cross-check R-factors, electron density maps, and Hirshfeld surfaces to identify model errors .
- Alternative Methods : Validate ambiguous structures via microED or synchrotron XRD for high-resolution confirmation .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Screen counterions (e.g., oxalate, HCl) to enhance aqueous solubility, as seen in related pyrrolidine salts .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the pyrrolidine nitrogen to improve membrane permeability .
- Pharmacokinetic Profiling : Conduct ADMET assays (e.g., hepatic microsome stability, Caco-2 permeability) to refine formulations .
Q. How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target active sites (e.g., serotonin receptors) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational dynamics .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and validate against experimental IC₅₀ values .
Q. What experimental and analytical approaches address conflicting bioactivity data across studies?
Methodological Answer:
- Batch Reprodubility Checks : Verify compound purity (HPLC, NMR) and stereochemical consistency (CD spectroscopy) .
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., Forest plots) to identify outliers or systemic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
